molecular formula C18H16N4O B138736 4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride CAS No. 55368-40-6

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride

Cat. No.: B138736
CAS No.: 55368-40-6
M. Wt: 304.3 g/mol
InChI Key: ZJHZBDRZEZEDGB-UHFFFAOYSA-N
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Description

Furamidine, also known as 2,5-bis(4-amidinophenyl)furan, is a synthetic diamidine compound. It is primarily recognized for its potent DNA-binding properties, making it a significant molecule in the field of medicinal chemistry. Furamidine has shown promise as an antiparasitic and antitumor agent due to its ability to bind to the minor groove of DNA, thereby interfering with the replication and transcription processes of pathogens and cancer cells .

Mechanism of Action

Target of Action

Furamidine Dihydrochloride primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an enzyme that plays a crucial role in the methylation of arginine residues, a post-translational modification important for various biological processes .

Mode of Action

Furamidine Dihydrochloride acts as a selective inhibitor of PRMT1 . It exhibits selectivity for PRMT1 over other protein arginine methyltransferases such as PRMT5, PRMT6, and PRMT4 (CARM1) . Additionally, Furamidine Dihydrochloride is a potent, reversible, and competitive inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .

Biochemical Pathways

Furamidine Dihydrochloride affects the biochemical pathways involving PRMT1. By inhibiting PRMT1, it impacts the methylation of arginine residues on histones and other proteins . This can lead to changes in gene expression and other downstream effects.

Pharmacokinetics

The pharmacokinetics of Furamidine Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and effectively converted to its active form in the body . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability .

Result of Action

The inhibition of PRMT1 by Furamidine Dihydrochloride can lead to changes in gene expression and cellular functions . It has been shown to inhibit cell proliferation in leukemia cell lines . Furthermore, it can bind to AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), leading to the destruction of the kinetoplast and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furamidine typically involves the preparation of key intermediates, such as 2,5-bis(4-cyanophenyl)furan. This intermediate is then converted to furamidine through a series of chemical reactions. One common method involves the reduction of the nitrile groups to amidines using reagents like hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of furamidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Furamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furamidine oxides, while reduction can produce different amidine derivatives .

Scientific Research Applications

Furamidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Furamidine: Furamidine stands out due to its high potency and selectivity for DNA binding. It has shown better efficacy in certain applications compared to its analogues. For instance, furamidine inhibits tyrosyl-DNA phosphodiesterase (Tdp1) more effectively than berenil and pentamidine . Additionally, its ability to bind to both single- and double-stranded DNA makes it a versatile compound in various research and therapeutic applications .

Properties

IUPAC Name

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224264
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73819-26-8
Record name 2,5-Bis(4-amidinophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73819-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
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4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
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4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
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4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
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4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
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4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride

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